2-Chloro-4-[(methylamino)methyl]phenol
Description
2-Chloro-4-[(methylamino)methyl]phenol is a phenolic derivative characterized by a chlorine substituent at the 2-position and a methylaminomethyl group at the 4-position of the benzene ring. This structure combines electron-withdrawing (chlorine) and electron-donating (methylamino) functional groups, influencing its chemical reactivity and biological interactions.
Properties
Molecular Formula |
C8H10ClNO |
|---|---|
Molecular Weight |
171.62 g/mol |
IUPAC Name |
2-chloro-4-(methylaminomethyl)phenol |
InChI |
InChI=1S/C8H10ClNO/c1-10-5-6-2-3-8(11)7(9)4-6/h2-4,10-11H,5H2,1H3 |
InChI Key |
CTWJXRCNJWGXGY-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CC(=C(C=C1)O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-[(methylamino)methyl]phenol typically involves the following steps:
-
Nucleophilic Aromatic Substitution: : The starting material, 2-chlorophenol, undergoes nucleophilic aromatic substitution with formaldehyde and methylamine. This reaction is facilitated by the electron-withdrawing chlorine atom, which activates the aromatic ring towards nucleophilic attack .
-
Reaction Conditions: : The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures. The presence of a base, such as sodium hydroxide, can enhance the reaction rate by deprotonating the phenol group, making it more nucleophilic .
Industrial Production Methods
Industrial production of 2-Chloro-4-[(methylamino)methyl]phenol follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-[(methylamino)methyl]phenol undergoes various chemical reactions, including:
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Oxidation: : The compound can be oxidized to form quinone derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide .
-
Reduction: : Reduction of the compound can lead to the formation of aminomethyl derivatives. Reducing agents such as sodium borohydride are commonly used .
-
Substitution: : The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of hydroxy derivatives .
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic medium.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Aminomethyl derivatives.
Substitution: Hydroxy derivatives.
Scientific Research Applications
2-Chloro-4-[(methylamino)methyl]phenol has several scientific research applications:
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Chemistry: : It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
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Biology: : The compound is studied for its potential biological activities, including antimicrobial and antifungal properties .
-
Medicine: : Research is ongoing to explore its potential as a therapeutic agent for various diseases .
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Industry: : It is used in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 2-Chloro-4-[(methylamino)methyl]phenol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
(1) 2-[(Methylamino)methyl]phenol
- Structure : Lacks the chlorine substituent at position 2.
- Key Findings :
- Exhibits potent anti-biofilm and antiviral activity against Staphylococcus aureus by targeting the SarA protein, a regulator of virulence factors.
- Synergizes with antibiotics (e.g., oxacillin) at MBIC50 concentrations, enhancing antibacterial efficacy.
- Demonstrates low cytotoxicity (HEp-2 cell viability >90% at 64 µg/mL) and a MIC of 16 µg/mL against S. aureus .
(2) 2-Amino-4-chlorophenol
- Structure: Contains an amino group at position 2 and chlorine at position 4 (CAS 95-85-2).
- Key Findings: Primarily used in industrial applications (e.g., dye intermediates).
- Comparison: The amino group at position 2 (vs. methylaminomethyl at position 4 in the target compound) alters electronic distribution and steric hindrance, likely reducing affinity for bacterial targets like SarA.
(3) 4-Chloro-2-methylphenol (4-Chloro-o-cresol)
- Structure : Chlorine at position 4 and methyl group at position 2.
- Key Findings :
- Comparison : The lack of a nitrogen-containing group limits its bioactivity in antimicrobial contexts but enhances environmental stability.
(4) 4-Chloro-2-{[(2-chlorophenyl)amino]methyl}phenol
- Structure: Additional chlorophenylamino group at position 2 (CAS 259209-20-6).
- Comparison: The chlorophenyl group may confer higher toxicity or off-target effects compared to the methylaminomethyl group in the target compound.
Mechanistic and Application Differences
- Antimicrobial Mechanisms: 2-Chloro-4-[(methylamino)methyl]phenol (inferred): Likely inhibits bacterial virulence via dual action—chlorine disrupts membrane integrity, while the methylaminomethyl group interferes with regulatory proteins like SarA. 2-[(Methylamino)methyl]phenol: Specifically downregulates fnbA (fibronectin-binding protein) and α-hemolysin expression, reducing bacterial adhesion and toxicity .
- Environmental Impact: Chlorophenols (e.g., 4-chloro-2-methylphenol) are persistent pollutants, whereas nitrogen-containing analogs like the target compound may degrade more readily due to microbial metabolism of the amino group .
Q & A
Q. Basic Characterization :
- NMR Spectroscopy : ¹H and ¹³C NMR can confirm the presence of the methylamino group (δ ~2.8 ppm for CH₃NH) and chloro substituent (δ ~7.2 ppm for aromatic protons) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C₈H₁₀ClNO for a related compound in ).
Advanced Analysis : - X-ray Crystallography : Resolves absolute configuration and intramolecular interactions (e.g., O-H⋯N hydrogen bonds observed in ).
- HPLC-PDA : Quantifies purity (>98%) and detects trace impurities using reverse-phase C18 columns with UV detection at 254 nm .
How do the chloro and methylamino substituents influence the compound’s biological activity and stability?
Basic Mechanism : The chloro group enhances lipophilicity, improving membrane permeability, while the methylamino group enables hydrogen bonding with enzyme active sites (e.g., notes chloro/amino groups modulate binding affinity).
Advanced Stability Studies :
- pH Stability : Assess degradation kinetics in buffers (pH 1–10) via UV-Vis spectroscopy. Chlorophenols are prone to hydrolysis under alkaline conditions .
- Oxidative Stability : Evaluate susceptibility to oxidation (e.g., using H₂O₂) by monitoring quinone formation via LC-MS .
What methodologies are recommended for resolving contradictory data on the compound’s biological efficacy across studies?
Basic Approach : Standardize assay conditions (e.g., cell lines, incubation time, and solvent controls). For example, discrepancies in IC₅₀ values may arise from varying DMSO concentrations .
Advanced Analysis :
- Meta-Analysis : Use statistical tools (e.g., ANOVA) to compare datasets, accounting for variables like batch-to-batch synthesis differences.
- Target Validation : Confirm binding specificity via CRISPR knockouts or competitive binding assays .
How can researchers design experiments to study the compound’s interactions with therapeutic targets (e.g., enzymes or receptors)?
Q. Basic Design :
- Enzyme Inhibition Assays : Measure activity of target enzymes (e.g., kinases) pre/post-incubation with the compound using fluorogenic substrates.
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (KD, kon/koff) in real-time .
Advanced Mechanistic Studies : - Molecular Dynamics (MD) Simulations : Model ligand-receptor interactions to identify critical residues (e.g., highlights C-H⋯π interactions stabilizing binding).
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to distinguish entropic vs. enthalpic driving forces .
What comparative studies exist between 2-Chloro-4-[(methylamino)methyl]phenol and its structural analogs?
Basic Comparisons : Replace substituents (e.g., fluoro for chloro) and assess changes in logP (lipophilicity) and bioactivity. lists analogs like 4-amino-2-chlorophenol, which show reduced antimicrobial activity compared to the methylamino derivative.
Advanced SAR Analysis : Use QSAR models to predict activity based on electronic (Hammett σ) and steric (Taft Es) parameters. For example, methylamino groups improve solubility without compromising target affinity .
How should researchers address challenges in scaling up synthesis while maintaining purity?
Basic Scale-Up : Optimize solvent volume ratios to prevent exothermic reactions. Use flow chemistry for continuous reduction steps (e.g., NaBH₄ in THF/ethanol) .
Advanced Purification :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
